N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both benzimidazole and phenylamine moieties, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by a cyclization reaction to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the phenylamine group. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine involves its interaction with various molecular targets, including DNA, proteins, and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound effective as an antimicrobial and anticancer agent. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine include:
- N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline
- N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline
- N-(1H-benzimidazol-2-ylmethyl)-2-methylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzimidazole and phenylamine moieties. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various applications. Additionally, its ability to interact with multiple molecular targets enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICPDSJTBAXDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316558 | |
Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-59-4 | |
Record name | N-(1H-Benzimidazol-2-ylmethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 304579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC304579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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